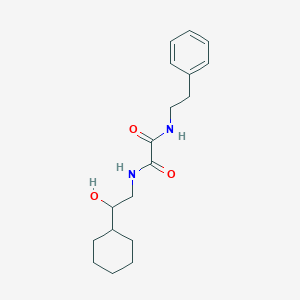

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

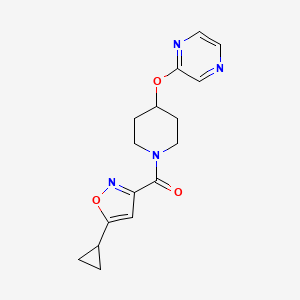

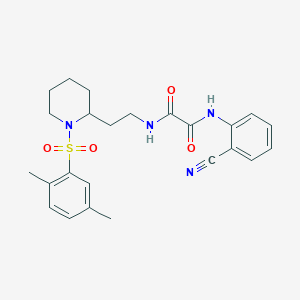

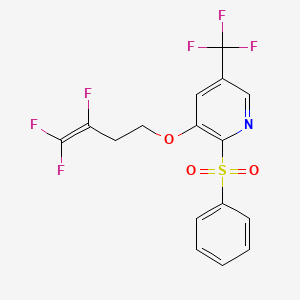

Vue d'ensemble

Description

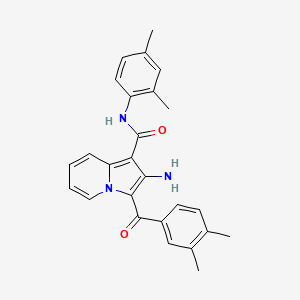

“N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide” is a complex organic compound. Based on its name, it likely contains a cyclohexyl group (a six-membered carbon ring), a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) group attached), and a phenethyl group (a two-carbon chain attached to a phenyl group, which is a six-carbon ring). The “oxalamide” part of the name suggests that it contains an oxalamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl and phenethyl groups .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The presence of the hydroxyl group suggests that it might be able to participate in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the hydroxyl group might make it more polar and therefore more soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Reactivity

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide and related compounds are vital in organic chemistry for synthesizing complex nitrogen-containing compounds. These compounds serve as intermediates in the formation of acyclic, carbo-, and heterocyclic amines, which are significant for natural products and their analogues. The use of N,O-disubstituted hydroxylamines (NODHA) has led to advancements in the acylation methods providing convenient routes to complex aldehydes, ketones, and hydroxamic acids. This progress has improved the Weinreb amide methodology, facilitating the synthesis of biologically active and naturally occurring compounds (Khlestkin & Mazhukin, 2003).

Catalytic and Mechanistic Insights

The compound and its derivatives have been studied for their potential in catalytic processes and mechanistic insights into organic reactions. For instance, research on cyclohexane oxidation has shed light on the activation of nonheme FeIII-OOH intermediates by Sc3+ or HClO4, leading to the rapid hydroxylation of cyclohexane and benzene. This study provides valuable information on the reactivity and potential applications of iron-based catalysts in organic transformations (Kal, Draksharapu, & Que, 2018).

Environmental and Biodegradation Studies

The degradation and biotransformation of cyclohexyl compounds have been a subject of environmental and biodegradation studies. Research on the degradation of cyclohexane by Rhodococcus sp. EC1 highlights the organism's ability to degrade not only cyclohexane but also other recalcitrant hydrocarbons such as hexane. These findings are crucial for developing biological strategies for removing hydrocarbons from contaminated environments (Lee & Cho, 2008).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body.

Propriétés

IUPAC Name |

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c21-16(15-9-5-2-6-10-15)13-20-18(23)17(22)19-12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16,21H,2,5-6,9-13H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXZEIITTWPDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)

![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)

![1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2665362.png)

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665364.png)